molecular formula C22H20ClN2+ B13363414 3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium

3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium

Cat. No.: B13363414
M. Wt: 347.9 g/mol
InChI Key: ZDSLCHXJVLGNEX-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbenzylamine in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include:

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Temperature: Elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The pathways involved may include:

    Inhibition of DNA synthesis: By binding to DNA or interfering with DNA polymerase.

    Disruption of cell membrane integrity: By interacting with membrane proteins or lipids.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: Similar structure but lacks the chlorobenzyl group.

    4-Chlorobenzimidazole: Contains the chlorobenzyl group but lacks the 2-methylbenzyl group.

Uniqueness

3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium is unique due to the presence of both 4-chlorobenzyl and 2-methylbenzyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C22H20ClN2+

Molecular Weight

347.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-methylphenyl)methyl]benzimidazol-1-ium

InChI

InChI=1S/C22H20ClN2/c1-17-6-2-3-7-19(17)15-25-16-24(21-8-4-5-9-22(21)25)14-18-10-12-20(23)13-11-18/h2-13,16H,14-15H2,1H3/q+1

InChI Key

ZDSLCHXJVLGNEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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